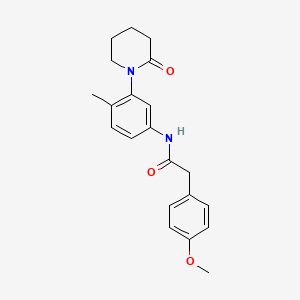

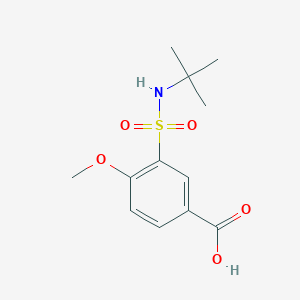

2-(4-methoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-methoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as MMMPA, is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that has been extensively studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, such as acetochlor and metolachlor, undergo complex metabolic activation pathways leading to potential carcinogenicity. Studies demonstrate the comparative metabolism of these herbicides in human and rat liver microsomes, highlighting the role of cytochrome P450 isoforms in their metabolic processes. This research provides insights into the environmental and health implications of chloroacetamide herbicide exposure (Coleman et al., 2000).

Synthesis and Evaluation of Serotonin Antagonists

Research on 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179), a potent 5-HT2A antagonist, explores its synthesis and in vivo evaluation as an imaging probe for serotonin receptors. Although it showed rapid blood-brain barrier penetration, its lack of tracer retention limits its use as a PET ligand for imaging serotonin receptors (Prabhakaran et al., 2006).

Protein Tyrosine Phosphatase Inhibitors for Antidiabetic Activity

Studies on the synthesis of protein tyrosine phosphatase 1B inhibitors explore the antidiabetic potential of synthesized acetamide derivatives. These compounds exhibit promising inhibitory activity against PTP1B, correlating well with antidiabetic activity in vivo, providing a basis for the development of new therapeutic agents for diabetes management (Saxena et al., 2009).

Antimicrobial Activity of Novel Acetamide Derivatives

Research into novel acetamide derivatives, such as 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides, shows promising antibacterial and antifungal activities. These compounds represent potential leads for developing new antimicrobial agents, highlighting the versatility of acetamide derivatives in medicinal chemistry (Debnath & Ganguly, 2015).

Green Synthesis of Chemical Intermediates

Studies on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, demonstrate the use of novel catalysts for efficient and environmentally friendly production methods. This research contributes to the development of sustainable manufacturing processes in the chemical industry (Zhang, 2008).

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-15-6-9-17(14-19(15)23-12-4-3-5-21(23)25)22-20(24)13-16-7-10-18(26-2)11-8-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVOMIKHCCXANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2667726.png)

![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2667727.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2667731.png)

![1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2667732.png)

![2-[(4-chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-isopropyloxime](/img/structure/B2667734.png)

![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2667736.png)

![(4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2667738.png)

![2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2667743.png)

![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)

![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)